4-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide
Description
Properties
IUPAC Name |
4-bromo-N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22BrNO3/c1-26(2,3)18-8-4-16(5-9-18)23-15-22(29)21-13-12-20(14-24(21)31-23)28-25(30)17-6-10-19(27)11-7-17/h4-15H,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJVFZQQPFQYLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize costs. The use of automated systems and continuous flow reactors can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium perm
Biological Activity
4-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide is a complex organic compound that belongs to the class of chromenyl derivatives. This compound exhibits significant potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 462.3 g/mol. The structural features include:
- Bromine atom : Enhances the compound's reactivity.
- Chromenyl moiety : Provides a rigid framework conducive to biological interactions.
- Tert-butyl group : Increases lipophilicity, potentially improving membrane permeability.
Biological Activity
Research indicates that this compound may exhibit various biological activities, including:
1. Anticancer Activity
Studies have shown that chromenyl derivatives possess anticancer properties by inhibiting the proliferation of cancer cells. The mechanism may involve:
- Induction of apoptosis : Triggering programmed cell death in malignant cells.
- Inhibition of angiogenesis : Preventing the formation of new blood vessels that supply tumors.
2. Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties, which may be attributed to:
- Inhibition of pro-inflammatory cytokines : Reducing levels of substances that promote inflammation.
- Modulation of signaling pathways : Affecting pathways such as NF-kB and MAPK that are involved in inflammatory responses.
The biological activity of this compound is believed to be mediated through:
- Interaction with enzymes and receptors : The bromine atom can engage in halogen bonding, while the chromenyl moiety can participate in π–π stacking interactions with biological macromolecules.
Case Studies
A selection of studies highlights the biological activity of similar compounds:
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the chromenyl moiety through cyclization reactions.
- Introduction of the tert-butyl group via Friedel-Crafts alkylation.
- Amidation to form the final benzamide structure.
This compound has applications in:
- Medicinal Chemistry : As a scaffold for developing new drugs targeting cancer and inflammatory diseases.
- Organic Synthesis : Serving as an intermediate for synthesizing more complex molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Geometry
The presence of bulky and electron-modifying groups significantly affects molecular conformation. For example:
- 4-Bromo-N-(2-hydroxyphenyl)benzamide (): The central amide group adopts a near-planar geometry (r.m.s. deviation = 0.0026 Å), with dihedral angles of 73.97° (between the amide plane and hydroxy-substituted benzene) and 25.42° (amide plane vs. brominated benzene). This contrasts with 4-bromo-N-(di-n-propylcarbamothioyl)benzamide (), where the thiourea substituent introduces greater conformational flexibility.
Hydrogen Bonding and Crystal Packing
Hydrogen-bonding patterns in benzamide derivatives are critical for crystal packing and solubility:
- 4-Bromo-N-(2-hydroxyphenyl)benzamide (): Forms O–H⋯O and N–H⋯O hydrogen bonds, creating chains along the [010] direction. Weak C–H⋯O interactions further stabilize layered structures.
- Sulfonyl-containing analogs (): Compounds like 4-[(4-bromophenyl)sulfonyl]-N-(3-methyl-1-oxo-1-phenylbutan-2-yl)benzamide exhibit distinct packing due to sulfonyl group polarity, which may enhance intermolecular dipole interactions compared to chromenone-based systems.
- Target Compound: The chromenone oxygen and amide groups could facilitate hydrogen bonding similar to , but steric effects from the tert-butyl group might reduce packing efficiency.
UV/VIS Spectral Properties
UV absorption maxima are influenced by conjugation and substituent electronic effects:
Q & A
Q. Q1: What are the standard synthetic protocols for 4-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide, and how are intermediates validated?
Methodological Answer: Synthesis typically involves multi-step organic reactions. A common route includes:
Chromenone Core Formation : Condensation of 4-tert-butylphenylacetophenone with substituted benzaldehydes under acidic conditions to generate the 4H-chromen-4-one scaffold .
Bromination : Electrophilic aromatic substitution at the 4-position of the benzamide moiety using N-bromosuccinimide (NBS) in dichloromethane .
Amide Coupling : Reaction of the brominated chromenone with 4-bromobenzoyl chloride using DCC (dicyclohexylcarbodiimide) as a coupling agent in anhydrous THF .
Validation : Intermediates are characterized via HPLC (>95% purity), NMR (¹H/¹³C), and high-resolution mass spectrometry (HRMS) .
Q. Q2: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (500 MHz, CDCl₃) identifies proton environments (e.g., tert-butyl singlet at δ 1.35 ppm, chromenone carbonyl at δ 174.2 ppm in ¹³C NMR) .
- Mass Spectrometry : HRMS (ESI+) confirms the molecular ion [M+H]⁺ at m/z 544.08 (calculated for C₂₆H₂₁BrNO₃) .
- X-ray Crystallography : Single-crystal analysis validates spatial arrangement, with bond angles and torsion angles matching density functional theory (DFT) models .
Q. Q3: What preliminary biological assays are recommended to evaluate its pharmacological potential?
Methodological Answer:
- Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization to quantify IC₅₀ values .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control .
- ADME Profiling : Microsomal stability (human liver microsomes) and Caco-2 permeability assays to assess metabolic liability .
Advanced Research Questions
Q. Q4: How can reaction yields be optimized during the bromination step?
Methodological Answer:
- Catalytic Systems : Use Lewis acids like FeCl₃ (10 mol%) to enhance regioselectivity and reduce side products .
- Solvent Optimization : Replace dichloromethane with acetonitrile to improve solubility of NBS and reduce reaction time (2h vs. 6h) .
- Microwave-Assisted Synthesis : Apply controlled microwave irradiation (100°C, 150W) to achieve >85% yield .
Q. Q5: How should researchers address contradictory bioactivity data across studies?
Methodological Answer:
- Assay Standardization : Verify cell line authentication (STR profiling) and use uniform ATP concentrations in kinase assays .
- Purity Reassessment : Re-analyze compound batches via HPLC-MS to exclude degradation products (e.g., de-brominated analogs) .
- Computational Validation : Perform molecular docking (AutoDock Vina) to confirm binding poses in conflicting targets (e.g., COX-2 vs. HDACs) .
Q. Q6: What strategies are effective for elucidating structure-activity relationships (SAR) in chromenone derivatives?
Methodological Answer:
- Systematic Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the benzamide position .
- 3D-QSAR Modeling : Use CoMFA (Comparative Molecular Field Analysis) to correlate steric/electrostatic fields with IC₅₀ values .
- Fragment-Based Design : Replace the 4-bromo group with bioisosteres (e.g., -CF₃) and assess potency shifts .
Q. Q7: How can stability issues in aqueous solutions be mitigated during pharmacological studies?
Methodological Answer:
- pH Adjustment : Stabilize the compound in phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to prevent aggregation .
- Lyophilization : Freeze-dry the compound with trehalose (1:1 w/w) to enhance shelf life (>12 months at -20°C) .
- Degradation Pathways : Monitor via LC-MS under oxidative (H₂O₂), hydrolytic (0.1M HCl/NaOH), and photolytic (ICH Q1B) conditions .
Q. Q8: What advanced techniques are recommended for target identification in phenotypic screens?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Identify target proteins by quantifying thermal stabilization in lysates .
- Photoaffinity Labeling : Incorporate a diazirine moiety into the compound to crosslink with bound proteins for pull-down/MS analysis .
- CRISPR-Cas9 Knockout : Validate candidate targets (e.g., AKT1) in isogenic cell lines to confirm on-mechanism activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
